2,2-Dibenzyl-2H-pyrrole
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Overview
Description
2,2-Dibenzyl-2H-pyrrole is a heterocyclic organic compound featuring a pyrrole ring substituted with two benzyl groups at the 2-position. Pyrrole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibenzyl-2H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzylamine with a suitable diketone or aldehyde, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of acid or base catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibenzyl-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrrole.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring .
Scientific Research Applications
2,2-Dibenzyl-2H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2,2-Dibenzyl-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Pyridine: A six-membered aromatic heterocycle with nitrogen.
Pyrimidine: Another six-membered aromatic heterocycle with two nitrogen atoms.
Imidazole: A five-membered heterocycle with two nitrogen atoms.
Uniqueness: 2,2-Dibenzyl-2H-pyrrole is unique due to its specific substitution pattern with two benzyl groups, which can influence its chemical reactivity and biological activity. This distinct structure sets it apart from other pyrrole derivatives and similar heterocyclic compounds .
Properties
CAS No. |
89188-73-8 |
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Molecular Formula |
C18H17N |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
2,2-dibenzylpyrrole |
InChI |
InChI=1S/C18H17N/c1-3-8-16(9-4-1)14-18(12-7-13-19-18)15-17-10-5-2-6-11-17/h1-13H,14-15H2 |
InChI Key |
PCMINTAIHOJCCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C=CC=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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